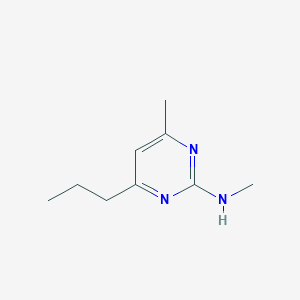

N,4-dimethyl-6-propylpyrimidin-2-amine

Description

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

N,4-dimethyl-6-propylpyrimidin-2-amine |

InChI |

InChI=1S/C9H15N3/c1-4-5-8-6-7(2)11-9(10-3)12-8/h6H,4-5H2,1-3H3,(H,10,11,12) |

InChI Key |

GNUUWIHMIQPZMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=NC(=C1)C)NC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,4-dimethyl-6-propylpyrimidin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of cyanoacetate and urea, followed by methylation . Industrial production methods often optimize these reactions to improve yield and reduce waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

N,4-dimethyl-6-propylpyrimidin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, dimethyl carbonate, and phase transfer catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, methylation reactions can yield dimethoxypyrimidine derivatives .

Scientific Research Applications

N,4-dimethyl-6-propylpyrimidin-2-amine has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other pyrimidine derivatives . Additionally, it is used in industrial applications for the production of various chemical products .

Mechanism of Action

The mechanism of action of N,4-dimethyl-6-propylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. . This inhibitory action is attributed to the compound’s ability to bind to and modulate the activity of these targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Reactivity and Solubility: The propyl group in the target compound enhances lipophilicity compared to the chloro and aryl substituents in the other compounds . This may improve membrane permeability but reduce aqueous solubility.

Positional Differences in Amino Groups: The 2-amine position in the target compound versus the 4-amine in the others may alter hydrogen-bonding patterns, affecting interactions with enzymes or receptors.

Functional Group Implications: The chloro substituent in ’s compound increases electrophilicity, making it prone to nucleophilic substitution reactions—unlike the inert propyl group in the target compound .

Safety and Applications :

- explicitly restricts its compound to laboratory research, highlighting a common regulatory theme for pyrimidine derivatives . Similar handling precautions likely apply to the target compound despite lacking specific data.

Biological Activity

N,4-dimethyl-6-propylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Pyrimidines are aromatic heterocyclic compounds characterized by their nitrogen-containing six-membered ring. They exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects. The biological activity of pyrimidine derivatives often depends on their structural modifications and substituents, which can influence their interaction with biological targets.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate starting materials through various synthetic pathways. Recent advancements in synthetic methodologies have improved the efficiency and yield of these compounds.

3.1 Antiviral Activity

Research indicates that pyrimidine derivatives possess antiviral properties. For instance, studies have shown that certain pyrimidines can inhibit the maturation of viral particles by interfering with the assembly of viral proteins into new virions . This mechanism highlights the potential of this compound in developing antiviral therapies.

3.2 Anti-inflammatory Effects

Pyrimidine derivatives are known for their anti-inflammatory activities, primarily through the inhibition of cyclooxygenase enzymes (COX). For example, several pyrimidine compounds have demonstrated significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The ability to modulate inflammatory mediators makes this compound a candidate for further investigation in inflammatory conditions.

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. A detailed SAR analysis reveals that modifications at specific positions on the pyrimidine ring can enhance or diminish biological activity. For instance:

| Compound | Position | Modification | Biological Activity |

|---|---|---|---|

| A1 | 5 | Fluoro | High COX inhibition |

| B12 | 5 | Methyl | Moderate NO suppression |

| C15 | 2 | Hydroxy | Significant antioxidant activity |

5. Case Studies and Research Findings

Several studies have evaluated the pharmacological potential of pyrimidine derivatives similar to this compound:

- In Vitro Studies : Research has shown that modifications at the 5-position significantly enhance anti-inflammatory activity in vitro. Compounds with electron-releasing substituents exhibited higher efficacy against COX enzymes .

- Antioxidant Activity : Some pyrimidine derivatives have demonstrated potent antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models .

- Cytotoxicity Assessments : The cytotoxic effects were evaluated against various cancer cell lines using MTT assays. Certain derivatives exhibited selective cytotoxicity with IC50 values indicating potential for anticancer applications .

6. Conclusion

This compound represents a promising compound within the realm of pyrimidine derivatives due to its diverse biological activities. Its mechanisms of action against viral infections and inflammation highlight its potential therapeutic applications. Further research focusing on optimizing its structure to enhance efficacy and reduce toxicity will be essential for developing effective pharmaceutical agents.

Q & A

Basic: What synthetic methodologies are recommended for N,4-dimethyl-6-propylpyrimidin-2-amine, and how can reaction purity be optimized?

Methodological Answer:

A multi-step approach is typically employed, involving:

- Nucleophilic substitution to introduce the propyl group at the 6-position of the pyrimidine core.

- Methylation using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃) to install the N- and 4-methyl groups .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC .

Advanced: How can hydrogen-bonding patterns in this compound be systematically analyzed using graph set analysis?

Methodological Answer:

Graph set analysis, as formalized by Etter and extended by Bernstein et al., categorizes hydrogen-bonding motifs into discrete patterns (e.g., chains, rings). For this compound:

- Perform single-crystal X-ray diffraction to determine the 3D structure.

- Identify donor-acceptor pairs (e.g., N–H⋯N interactions between amine and pyrimidine groups).

- Assign graph set descriptors (e.g., for a two-membered chain) using software like Mercury or PLATON. Cross-reference with Etter’s rules to predict supramolecular assembly .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methyl groups at δ ~2.3–2.5 ppm; propyl CH₂ at δ ~1.4–1.6 ppm).

- IR Spectroscopy : Confirm amine N–H stretches (~3300 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Validate molecular weight (e.g., [M+H]⁺ at m/z 194.2) and fragmentation patterns .

Advanced: How can SHELX and ORTEP-III be utilized for crystallographic refinement and visualization of this compound?

Methodological Answer:

- SHELXL : Refine X-ray data using least-squares minimization. Input .hkl files and define constraints for methyl/propyl groups to address disorder .

- ORTEP-III : Generate thermal ellipsoid plots to visualize atomic displacement parameters. Adjust torsional angles to validate propyl group conformation .

- Cross-validate hydrogen-bonding metrics (e.g., D⋯A distances, angles) against literature standards .

Data Contradiction: How should discrepancies in reported biological activities of structurally analogous pyrimidines be resolved?

Methodological Answer:

- Comparative Assays : Re-test compounds under standardized conditions (e.g., MIC assays for antimicrobial activity).

- Structural Analysis : Use XRD to confirm if differences arise from polymorphism or conformational flexibility in the propyl chain .

- QSAR Modeling : Corolate substituent effects (e.g., logP of propyl vs. ethyl groups) with activity trends .

Advanced: What computational strategies predict the binding affinity of this compound to enzymatic targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Dock the compound into active sites (e.g., dihydrofolate reductase) using PyMOL for visualization.

- MD Simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds with catalytic residues.

- Validate predictions with SPR or ITC binding assays .

Basic: What storage conditions are optimal for maintaining the stability of this compound?

Methodological Answer:

- Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation.

- Monitor degradation via monthly HPLC analysis (C18 column, acetonitrile/water mobile phase).

- Avoid aqueous buffers; lyophilize if required for long-term storage .

Advanced: How can contradictions in spectral data (e.g., NMR shifts) between batches be addressed?

Methodological Answer:

- Isotopic Labeling : Synthesize ¹³C-labeled batches to resolve overlapping signals.

- Variable-Temperature NMR : Identify dynamic processes (e.g., propyl chain rotation) causing shift variability.

- Control Experiments : Compare with structurally characterized analogs (e.g., N,4-dimethyl-6-ethylpyrimidin-2-amine) to isolate substituent effects .

Advanced: How can polymorphism in this compound be experimentally characterized?

Methodological Answer:

- PXRD : Compare diffraction patterns of batches; distinct peaks indicate polymorphs.

- DSC/TGA : Identify thermal events (e.g., melting points, decomposition) unique to each form.

- Slurry Experiments : Recrystallize from solvents (e.g., acetone vs. toluene) to isolate metastable forms .

Advanced: What strategies guide structure-activity relationship (SAR) studies for pyrimidine analogs?

Methodological Answer:

- Analog Design : Systematically vary substituents (e.g., propyl → cyclopropyl, isopropyl) to probe steric/electronic effects.

- Enzymatic Assays : Measure IC₅₀ against target enzymes (e.g., kinases) under standardized conditions.

- Crystallographic Overlays : Superimpose analog structures with lead compounds to identify critical hydrogen-bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.